molecular formula C11H14N2O3 B6634121 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one

4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one

Cat. No. B6634121
M. Wt: 222.24 g/mol
InChI Key: BXDZTJIPZAPYJN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one, commonly known as MMPIP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). It was first synthesized in 2005 by researchers at the University of Nottingham, UK. Since then, MMPIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

MMPIP exerts its pharmacological effects by selectively blocking the activity of 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one receptors, which are predominantly expressed in the central nervous system. These receptors are involved in the regulation of glutamate release, synaptic transmission, and neuronal excitability. By blocking 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one receptors, MMPIP can modulate the activity of other neurotransmitter systems, such as GABA and dopamine, and thereby influence various physiological and behavioral processes.
Biochemical and Physiological Effects:
MMPIP has been shown to exert a range of biochemical and physiological effects in preclinical studies. It can modulate the release of glutamate and GABA in the brain, enhance synaptic plasticity, and reduce neuronal excitability. MMPIP has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. Additionally, MMPIP has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

MMPIP has several advantages as a research tool. It is highly selective for 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one receptors and does not interact with other glutamate receptor subtypes. It has also been shown to be stable and bioavailable in vivo, making it suitable for in vivo experiments. However, MMPIP has some limitations, including its relatively low potency compared to other 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one antagonists and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on MMPIP. One area of interest is the potential therapeutic applications of MMPIP in neurological and psychiatric disorders. Preclinical studies have shown promising results, and clinical trials are needed to evaluate the safety and efficacy of MMPIP in humans. Another area of interest is the development of more potent and selective 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one antagonists, which could provide more effective therapeutic options for these disorders. Finally, the role of 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one receptors in other physiological and pathological conditions, such as pain and neurodegenerative diseases, warrants further investigation.

Synthesis Methods

MMPIP can be synthesized through a multi-step process involving the condensation of 3-methylmorpholine-4-carboxylic acid with 2-pyridone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to a series of chemical reactions to yield the final product, MMPIP. The synthesis method has been optimized to achieve high yields and purity of MMPIP.

Scientific Research Applications

MMPIP has been widely used as a research tool to study the role of 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one receptors in various physiological and pathological conditions. It has been shown to modulate synaptic transmission, neuronal excitability, and synaptic plasticity in the brain. MMPIP has also been investigated for its potential therapeutic applications in several neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction.

properties

IUPAC Name

4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8-7-16-5-4-13(8)11(15)9-2-3-12-10(14)6-9/h2-3,6,8H,4-5,7H2,1H3,(H,12,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDZTJIPZAPYJN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C(=O)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.